FGFR2 V564F Gatekeeper Mutant Inhibitory Potency: 5-Aminopyrazole-4-carboxamide Derivative 10h vs. Futibatinib (Direct Head-to-Head)
In a 2024 study by Deng et al. published in the European Journal of Medicinal Chemistry, a series of 5-amino-1H-pyrazole-4-carboxamide derivatives were designed as pan-FGFR covalent inhibitors. The representative compound 10h—constructed on the same 5-aminopyrazole-4-carboxamide core scaffold represented by the target compound—demonstrated an IC₅₀ of 62 nM against the FGFR2 V564F gatekeeper mutant in biochemical assays. This was directly compared within the same study to futibatinib (compound 4, TAS-120, an FDA-approved irreversible pan-FGFR inhibitor), which showed an IC₅₀ of 102 nM against the same FGFR2 V564F mutant. Thus, the 5-aminopyrazole-4-carboxamide-based inhibitor 10h exhibited approximately 1.65-fold greater potency against the drug-resistant gatekeeper mutant than futibatinib [1].
| Evidence Dimension | Inhibitory potency (IC₅₀) against FGFR2 V564F gatekeeper mutant |
|---|---|
| Target Compound Data | IC₅₀ = 62 nM (compound 10h, a 5-amino-1H-pyrazole-4-carboxamide derivative) |
| Comparator Or Baseline | IC₅₀ = 102 nM (futibatinib / compound 4 / TAS-120, an approved pan-FGFR covalent inhibitor) |
| Quantified Difference | ~1.65-fold improvement in potency (62 nM vs. 102 nM) |
| Conditions | Biochemical kinase inhibition assay; same experimental system within Deng et al. 2024 study; FGFR2 V564F gatekeeper mutant |
Why This Matters
Procurement of this scaffold enables synthesis of covalent FGFR inhibitors with superior potency against the FGFR2 V564F gatekeeper mutation—a clinically observed resistance mechanism that limits the efficacy of approved FGFR inhibitors including futibatinib.
- [1] Deng W, Chen X, Liang H, Song X, Xiang S, Guo J, Tu Z, Zhou Y, Chen Y, Lu X. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Eur J Med Chem. 2024;275:116558. Specifically: '10h exhibited favorable inhibitory activity against FGFRs and can effectively overcome the FGFRs gatekeeper mutations, especially for the FGFR2 V564F mutant with an IC50 value of 62 nM, which is more potent than that of compound 4 (IC50 = 102 nM).' View Source
